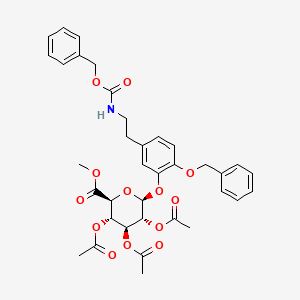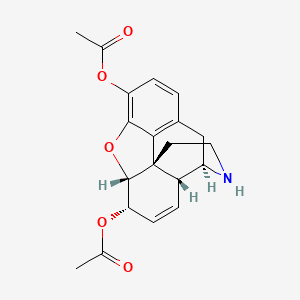
Normorphine Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Normorphine Diacetate is an opiate analogue and a derivative of morphine It is formed by the acetylation of normorphine, which itself is the N-demethylated derivative of morphine
准备方法
Synthetic Routes and Reaction Conditions
Normorphine Diacetate is synthesized through the acetylation of normorphine. The process involves the reaction of normorphine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the desired compound.
化学反应分析
Types of Reactions
Normorphine Diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Normorphine Diacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other opioid derivatives and analogues.
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
作用机制
Normorphine Diacetate exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The compound’s mechanism of action involves the activation of G-protein coupled receptors, which modulate the release of neurotransmitters and inhibit pain signals.
相似化合物的比较
Similar Compounds
Morphine: The parent compound from which normorphine is derived.
Codeine: Another opioid analgesic with similar pharmacological properties.
Oxymorphone: A potent opioid analgesic with structural similarities to normorphine.
Uniqueness
Normorphine Diacetate is unique due to its specific acetylation, which alters its pharmacokinetic and pharmacodynamic properties compared to other opioids. This modification can influence its potency, duration of action, and potential side effects, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate |
InChI |
InChI=1S/C20H21NO5/c1-10(22)24-15-5-3-12-9-14-13-4-6-16(25-11(2)23)19-20(13,7-8-21-14)17(12)18(15)26-19/h3-6,13-14,16,19,21H,7-9H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
InChI 键 |
GHTYDNMFXKFVDA-BKRJIHRRSA-N |
手性 SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3 |
规范 SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


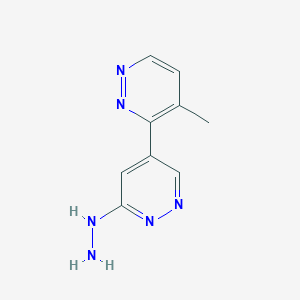
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
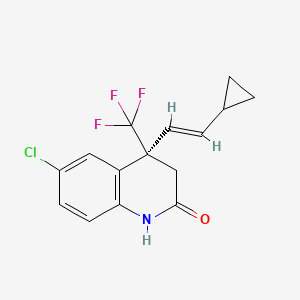

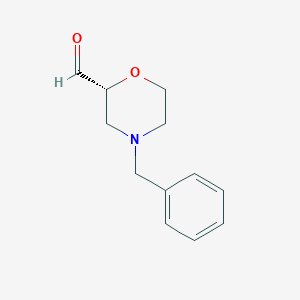
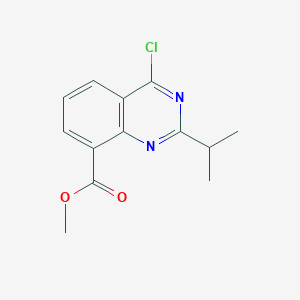
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
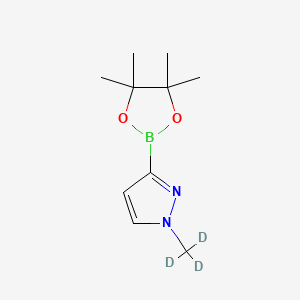
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
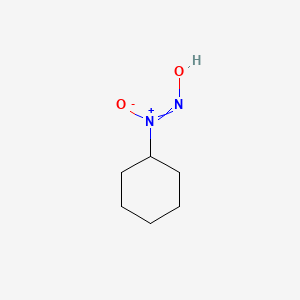
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)

